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Introduction

Freselestat (ONO-6818), an orally active neutrophil elastase inhibitor, was a compound
developed by Ono Pharmaceutical Co., Ltd. in collaboration with Cortech, Inc. It was
investigated for the treatment of inflammatory conditions, primarily chronic obstructive
pulmonary disease (COPD) and alpha-1 antitrypsin deficiency (A1AT). The therapeutic
rationale was based on the "protease-antiprotease imbalance" hypothesis, which posits that an
excess of neutrophil elastase, a potent serine protease, contributes to the tissue destruction
observed in these diseases. Despite promising preclinical and early clinical development, the
program was ultimately discontinued due to safety concerns. This technical guide provides a
comprehensive overview of the discovery and development of Freselestat, detailing its
mechanism of action, preclinical and clinical findings, and the circumstances leading to its
discontinuation.

Mechanism of Action

Freselestat is a potent and selective inhibitor of human neutrophil elastase.[1] The compound is
a non-peptidic, transition-state inhibitor that covalently binds to the serine residue (Ser195) in
the active site of the enzyme. This interaction is reversible.[1] By inhibiting neutrophil elastase,
Freselestat was expected to prevent the degradation of elastin and other extracellular matrix
components in the lungs, thereby mitigating the progressive tissue damage characteristic of
diseases like emphysema.[2] Furthermore, inhibition of neutrophil elastase has been shown to
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reduce the production of the pro-inflammatory chemokine interleukin-8 (IL-8) and the formation
of the complement membrane attack complex (C5b-9), suggesting a broader anti-inflammatory
effect.[3]

Signaling Pathway of Neutrophil Elastase in COPD

The following diagram illustrates the central role of neutrophil elastase in the inflammatory
cascade of COPD and the intended point of intervention for Freselestat.
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Figure 1: Simplified signaling pathway of neutrophil elastase in COPD and the target of
Freselestat.

Preclinical Development
In Vitro Efficacy and Selectivity
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Freselestat demonstrated high potency and selectivity for neutrophil elastase in in vitro assays.

Parameter

Value

Reference

Ki (inhibition constant) for

human neutrophil elastase

12.2 nM

[1]

Selectivity

Inactive against proteinase 3,
trypsin, pancreatic elastase,
plasmin, thrombin, type |
collagenase, cathepsin G, and

murine macrophage elastase.

[1]

Animal Models

A study in a rat model of emphysema induced by human neutrophil elastase (HNE)

demonstrated the in vivo efficacy of orally administered Freselestat.[2]

Treatment Group Dose Key Findings

Control Saline Normal lung architecture.
Significant increases in lung
hemorrhage, neutrophil

HNE 200 U HNE

accumulation, and

emphysematous changes.

Freselestat (Low Dose)

10 mg/kg (oral) + 200 U HNE

Attenuated HNE-induced lung

injury and emphysema.

Freselestat (High Dose)

100 mg/kg (oral) + 200 U HNE

Dose-dependent attenuation of
HNE-induced lung injury and

emphysema.

Quantitative Data from Rat Emphysema Model
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Freselestat (10 Freselestat

Parameter Control HNE
mglkg) (100 mgl/kg)
Lung
Hemorrhage Data not Data not Data not Data not
(Hemoglobin, available available available available
Hg/mL)
Neutrophil Count
_ Data not Data not Data not Data not
in BALF (x10M ) ) ] )
available available available available
cells/mL)
Mean Linear Data not Data not Data not Data not
Intercept (um) available available available available
Lung
) Data not Data not Data not Data not
Compliance ) ) ] ]
available available available available
(mL/cm H20)
Functional
. Data not Data not Data not Data not
Residual ) ) ] ]
) available available available available
Capacity (mL)
Total Lung Data not Data not Data not Data not
Capacity (mL) available available available available

BALF: Bronchoalveolar lavage fluid. Data presented qualitatively in the source; specific
numerical values with variance are not available.

Freselestat was evaluated in an in vitro model simulating extracorporeal circulation to assess
its effects on inflammatory mediators.[3]
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Treatment Group Concentration Key Findings

Increased levels of neutrophil
Control - elastase, IL-8, and C5b-9 over

time.

Significantly reduced the
Freselestat 1.0 pmol/L production of neutrophil

elastase, IL-8, and C5b-9.

Quantitative Data from Simulated Extracorporeal Circulation Model

Control (at 120

Freselestat (at 120

Parameter . . p-value
min) min)
Neutrophil Elastase ) )
Data not available Data not available <0.05
(ng/mL)
Interleukin-8 (pg/mL) Data not available Data not available <0.05
C5b-9 (ng/mL) Data not available Data not available <0.05

Specific mean and standard deviation values are not provided in the available abstract.

Clinical Development

Freselestat progressed to Phase | and Phase lla clinical trials for COPD.

Phase | Clinical Trials

Phase | studies were conducted in Japan and the United States to evaluate the safety,

tolerability, and pharmacokinetics of Freselestat in healthy volunteers.

Pharmacokinetic Parameters in Healthy Volunteers
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Parameter Single Ascending Dose Multiple Ascending Dose
Cmax (Maximum plasma ) )

] Data not available Data not available
concentration)
Tmax (Time to maximum ) )

) Data not available Data not available

plasma concentration)
AUC (Area under the curve) Data not available Data not available
t1/2 (Half-life) Data not available Data not available

Detailed pharmacokinetic data from these trials are not publicly available.

Phase lla Clinical Trial in COPD

A Phase lla, double-blind, placebo-controlled study was initiated in Japan in patients with
COPD. The study was designed to evaluate the efficacy and safety of low and high doses of
Freselestat.

Liver Function Test Results in Phase lla COPD Trial

Freselestat Group (Low

Parameter Placebo Group .
and High Dose)
Alanine Aminotransferase Abnormal elevation (mild to
Normal
(ALT) moderate)
Aspartate Aminotransferase N | Abnormal elevation (mild to
orma
(AST) moderate)
Other Liver Function Tests Data not available Data not available

Specific numerical values for the liver function tests were not publicly disclosed.

Discontinuation of Development

In November 2002, Ono Pharmaceutical Co., Ltd. announced the discontinuation of the
development of Freselestat (ONO-6818) for COPD and A1AT. The decision was based on a
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safety concern arising from the Phase lla clinical trial in Japan. An analysis of the data revealed
an abnormal elevation in liver function test (LFT) values, described as mild to moderate, in the
Freselestat treatment groups. A causal relationship between the drug administration and the
elevated LFTs could not be denied. Consequently, the study was voluntarily suspended, and
the subsequent Phase Il study planned for the United States was deferred and ultimately
canceled.

Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay

Objective: To determine the in vitro potency of Freselestat in inhibiting human neutrophil
elastase.

Materials:

e Human Neutrophil Elastase (HNE), purified

e Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
o Assay Buffer (e.g., 100 mM HEPES, 500 mM NacCl, pH 7.5)

o Freselestat

e 96-well black microplate

o Fluorescence microplate reader

Procedure:

Prepare serial dilutions of Freselestat in the assay buffer.

Add 20 pL of the Freselestat dilutions to the wells of the 96-well plate.

Add 160 pL of HNE solution to each well and incubate for 15 minutes at 37°C.

Initiate the reaction by adding 20 uL of the substrate solution to each well.

Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
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» Determine the rate of reaction from the linear portion of the kinetic curve.

o Calculate the percent inhibition for each Freselestat concentration relative to the no-inhibitor

control.

» Plot the percent inhibition against the logarithm of the Freselestat concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.
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Figure 2: Experimental workflow for the in vitro neutrophil elastase inhibition assay.

Rat Model of HNE-Induced Emphysema

Objective: To evaluate the in vivo efficacy of orally administered Freselestat in a rat model of

emphysema.[2]
Animals: Male Wistar rats.
Procedure:
e Animal Groups:
o Control: Intratracheal administration of saline.

o HNE: Intratracheal administration of 200 U HNE.
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o Freselestat (Low Dose): Oral administration of 10 mg/kg Freselestat 1 hour before
intratracheal 200 U HNE.

o Freselestat (High Dose): Oral administration of 100 mg/kg Freselestat 1 hour before
intratracheal 200 U HNE.

e Acute Phase Assessment (6 hours post-HNE):

o Perform bronchoalveolar lavage (BAL) to measure neutrophil counts and hemoglobin
concentration.

o Measure lung tissue myeloperoxidase (MPO) activity.
e Chronic Phase Assessment (8 weeks post-HNE):

o Measure lung function parameters: functional residual capacity (FRC), total lung capacity
(TLC), and lung compliance.

o Perform histological analysis of lung tissue to determine the mean linear intercept (Lm).
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Figure 3: Experimental workflow for the rat model of HNE-induced emphysema.

Conclusion

Freselestat was a promising oral neutrophil elastase inhibitor that showed significant potential
in preclinical models of inflammatory lung disease. Its development was grounded in a strong
scientific rationale targeting a key enzyme in the pathogenesis of COPD and A1AT. However,
the emergence of drug-induced liver injury in a Phase lla clinical trial led to the discontinuation
of its development. The case of Freselestat underscores the critical importance of safety
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evaluation in drug development and highlights the challenges of translating preclinical efficacy
into a safe and effective therapy for complex human diseases. While Freselestat itself did not
reach the market, the research contributed to the broader understanding of the role of
neutrophil elastase in inflammatory diseases and informed the development of subsequent
inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15575336?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865489/
https://pubmed.ncbi.nlm.nih.gov/12186827/
https://pubmed.ncbi.nlm.nih.gov/12186827/
https://pubmed.ncbi.nlm.nih.gov/14530017/
https://pubmed.ncbi.nlm.nih.gov/14530017/
https://www.benchchem.com/product/b15575336#freselestat-quarterhydrate-discovery-and-development
https://www.benchchem.com/product/b15575336#freselestat-quarterhydrate-discovery-and-development
https://www.benchchem.com/product/b15575336#freselestat-quarterhydrate-discovery-and-development
https://www.benchchem.com/product/b15575336#freselestat-quarterhydrate-discovery-and-development
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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